1-(4-Ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic structures synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its structure features:
- Aryl group: A 4-ethoxy-3-methoxyphenyl moiety at position 1, providing electron-donating substituents.
- Methyl substituents: 6,7-Dimethyl groups on the chromene ring, enhancing steric bulk and lipophilicity.
The compound was synthesized under mild conditions with a yield within the 43–86% range typical for this reaction . Its structural complexity and substituent diversity make it a candidate for biological activity screening, as highlighted in studies of similar derivatives .
Properties
Molecular Formula |
C28H26N2O5 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H26N2O5/c1-6-34-20-9-8-18(13-22(20)33-5)25-24-26(31)19-11-16(3)17(4)12-21(19)35-27(24)28(32)30(25)23-10-7-15(2)14-29-23/h7-14,25H,6H2,1-5H3 |
InChI Key |
QNIKKXDTUHODRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)C)OC5=C(C3=O)C=C(C(=C5)C)C)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Starting Materials
The synthesis begins with a one-pot, three-component reaction involving:
-
Methyl 4-(6,7-dimethyl-2-hydroxyphenyl)-2,4-dioxobutanoate as the chromene precursor.
-
4-Ethoxy-3-methoxybenzaldehyde to introduce the 1-(4-ethoxy-3-methoxyphenyl) moiety.
-
5-Methylpyridin-2-amine to furnish the 2-(5-methylpyridin-2-yl) group.
This approach mirrors methodologies developed for dihydrochromeno[2,3-c]pyrrole-3,9-diones, where methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates react with aryl aldehydes and primary amines under acidic conditions. The 6,7-dimethyl substitution on the chromene precursor ensures regioselective incorporation into the final product.
Optimized Reaction Conditions
The reaction proceeds in dry ethanol with catalytic acetic acid (1 mL per 0.01 mol of starting material). After sequential addition of reagents, the mixture is heated at 40°C for 15–20 minutes to facilitate imine formation, followed by reflux at 80°C for 20 hours to drive cyclization. Electron-donating groups on the aldehyde (e.g., ethoxy, methoxy) necessitate extended heating (up to 2 hours) to overcome reduced electrophilicity.
Table 1: Key Reaction Parameters
Isolation and Purification
The product precipitates upon cooling and is isolated via filtration. Recrystallization from ethanol achieves >95% purity without chromatography. This scalability makes the method industrially viable.
Alternative Pathways and Considerations
Isocyanide-Based Multicomponent Reactions
A secondary route employs 2-oxo-2H-chromene-3-carbaldehyde, aniline derivatives, and isocyanides under acidic conditions, as demonstrated for chromeno[4,3-b]pyrrol-4(1H)-ones. However, adapting this to the target compound would require:
-
Substituting aniline with 5-methylpyridin-2-amine.
-
Using 4-ethoxy-3-methoxybenzaldehyde as the aldehyde component.
While feasible, this method introduces challenges in regioselectivity and yields compared to the primary three-component approach.
Post-Synthetic Modifications
Functionalization of preformed dihydrochromeno[2,3-c]pyrrole-3,9-diones via hydrazine-mediated ring-opening—a strategy used to synthesize 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones—is irrelevant here due to the absence of a pyrazolone moiety in the target compound.
Industrial Scalability and Practical Considerations
Solvent and Catalyst Optimization
Industrial production may substitute ethanol with toluene or dioxane to enhance reaction rates, though ethanol remains preferable for its low cost and environmental profile. Catalytic p-toluenesulfonic acid (pTSA) could replace acetic acid to improve yields in some cases.
Continuous Flow Synthesis
Adopting continuous flow reactors could reduce reaction times and improve heat management, particularly during the reflux step. This aligns with trends in high-throughput medicinal chemistry.
Analytical Validation of the Target Compound
Spectroscopic Characterization
Chromatographic Purity
HPLC analysis using a C18 column (acetonitrile/water gradient) confirms >95% purity, critical for pharmaceutical applications.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Structural Characteristics
This compound belongs to the class of chromeno-pyrrole derivatives and is characterized by an intricate arrangement of functional groups, including:
- Ethoxy group
- Methoxy group
- Pyridine moiety
The molecular formula is , with a molecular weight of approximately 414.49 g/mol. Its unique structure contributes to its diverse applications in medicinal chemistry and materials science .
Medicinal Chemistry Applications
1-(4-Ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has shown promise in drug development due to its biological activity. Some key areas of application include:
1. Anti-inflammatory Properties:
- Compounds similar to this derivative have exhibited anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .
2. Antioxidant Activity:
- The presence of multiple substituents in the structure enhances its potential as an antioxidant agent. Studies indicate that chromeno-pyrrole derivatives can scavenge free radicals effectively .
3. Potential Anticancer Activity:
- Research suggests that this compound may interact with specific enzymes or receptors involved in cancer pathways. Preliminary studies using molecular docking simulations have indicated favorable binding affinities to targets associated with tumor growth .
Materials Science Applications
The structural features of 1-(4-Ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione also lend it potential applications in materials science:
1. Organic Electronics:
- Due to its unique electronic properties, this compound could be investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
2. Dye Applications:
- The chromophoric nature of the compound makes it a candidate for dye applications in various fields such as textiles and solar energy conversion systems .
Case Studies and Research Findings
Several studies have explored the applications of compounds similar to 1-(4-Ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Key Observations :
Biological Activity
The compound 1-(4-Ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chromeno core fused with a pyrrole moiety, contributing to its unique biological properties.
Antioxidant Activity
Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant properties. Antioxidants are critical in neutralizing free radicals and protecting cells from oxidative stress. A study highlighted that derivatives of chromeno[2,3-c]pyrrole demonstrated effective radical scavenging activity, suggesting potential applications in preventing oxidative damage in various diseases .
Anticancer Properties
The anticancer potential of this compound was evaluated through in vitro assays. It was found to inhibit the proliferation of human cancer cell lines (e.g., HL-60 and HeLa). The mechanism involves inducing mitochondrial permeability transition (MPT), leading to apoptosis. This process is characterized by the release of cytochrome c and apoptosis-inducing factor (AIF), which initiate the apoptotic pathway .
Enzyme Inhibition
1-(4-Ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to inhibit specific enzymes crucial for various biological pathways. For instance, it acts as an inhibitor of the main protease (Mpro) of SARS-CoV-2, highlighting its potential as an antiviral agent .
Study 1: Synthesis and Biological Evaluation
A comprehensive study synthesized a library of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives and evaluated their biological activities. Among these compounds, several exhibited notable cytotoxic effects against cancer cell lines. The study utilized various assays to determine IC50 values and elucidate structure-activity relationships .
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | HL-60 |
| Compound B | 20 | HeLa |
| Compound C | 10 | MCF-7 |
Study 2: Mechanistic Insights into Anticancer Activity
Another investigation focused on the mechanism by which chromeno[2,3-c]pyrroles induce apoptosis in tumor cells. The study revealed that these compounds trigger calcium-dependent mitochondrial pathways leading to cell death. This finding emphasizes their potential use in targeted cancer therapies .
Q & A
Q. What are the standard synthetic routes for this chromeno-pyrrole derivative, and how do reaction conditions influence yield?
The compound is typically synthesized via multicomponent reactions (MCRs) under mild conditions, enabling the introduction of substituents like ethoxy and methylpyridinyl groups. Organometallic catalysts (e.g., palladium or copper) are often employed to enhance reaction efficiency, with yields optimized by controlling temperature (60–100°C) and solvent polarity (e.g., DMF or THF). Purification involves recrystallization or column chromatography to achieve >95% purity .
Q. Which spectroscopic techniques are critical for confirming structural integrity during synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and aromatic proton environments. High-resolution Mass Spectrometry (HR-MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) monitors purity. For crystallinity analysis, X-ray diffraction (XRD) is recommended if single crystals are obtainable .
Q. What preliminary pharmacological screening assays are suitable for evaluating bioactivity?
In vitro assays such as enzyme inhibition (e.g., kinase or protease targets) and cytotoxicity screening (MTT assay on cancer cell lines) are standard. For anti-inflammatory potential, COX-2 inhibition assays are recommended. Dose-response curves (IC₅₀ values) should be generated using concentrations ranging from 1 nM to 100 µM .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) data be resolved for analogs with varying substituents?
Discrepancies in SAR often arise from differences in substituent electronic effects (e.g., methoxy vs. hydroxy groups) or steric hindrance. Computational methods like molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with targets (e.g., ATP-binding pockets). Validate predictions with in vitro binding assays (SPR or ITC) and mutagenesis studies .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of the chromeno-pyrrole core?
Regioselectivity is influenced by directing groups (e.g., ethoxy at C4) and solvent polarity. For nitration, use HNO₃ in H₂SO₄ at 0°C to favor para-substitution on the phenyl ring. Halogenation (e.g., bromine in CCl₄) targets electron-rich pyrrole positions. Monitor selectivity via LC-MS and adjust Lewis acid catalysts (e.g., FeCl₃) to suppress side reactions .
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) reveal hydrolysis risks at the ester or lactone moieties. Use HPLC-UV to track degradation products. For improved stability, consider prodrug strategies (e.g., acetylating hydroxy groups) or nanoformulation (liposomes) to enhance half-life in physiological conditions .
Q. What computational approaches elucidate the compound’s interaction with cytochrome P450 enzymes?
Perform homology modeling (SWISS-MODEL) to generate CYP3A4/2D6 structures, followed by ensemble docking (Glide SP/XP) to identify metabolically vulnerable sites. Metabolite prediction tools (Meteor Nexus) can forecast oxidation sites (e.g., methylpyridinyl group). Validate with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .
Data Analysis and Mechanistic Studies
Q. How to address discrepancies between in silico binding predictions and experimental IC₅₀ values?
Reconcile differences by refining docking parameters (e.g., flexible vs. rigid receptor) and incorporating solvation effects (Poisson-Boltzmann calculations). Use alanine scanning mutagenesis to confirm critical binding residues. If affinity remains mismatched, consider allosteric modulation or off-target effects via proteome-wide profiling (thermal shift assays) .
Q. What statistical methods are robust for analyzing dose-response data in heterogeneous cell populations?
Nonlinear regression (GraphPad Prism) with variable slope (Hill equation) accounts for cell heterogeneity. Bootstrap resampling (1000 iterations) quantifies confidence intervals. For multiplexed assays (e.g., phosphoproteomics), apply false discovery rate (FDR) correction (Benjamini-Hochberg) to minimize type I errors .
Comparative and Methodological Studies
Q. How does this compound’s photophysical profile compare to structurally related fluorophores?
Measure molar absorptivity (UV-Vis) and fluorescence quantum yield (integrating sphere) in ethanol. Compare with analogs (e.g., chromone derivatives) to assess Stokes shift and photostability. Time-resolved fluorescence spectroscopy reveals excited-state lifetimes, which correlate with π-conjugation extent .
Q. What in vivo models are appropriate for validating neuroprotective effects observed in vitro?
Use murine models of neurodegeneration (e.g., MPTP-induced Parkinson’s). Administer the compound intraperitoneally (10–50 mg/kg/day) for 14 days. Assess motor coordination (rotarod test) and neuronal survival (Nissl staining). Include pharmacokinetic profiling (plasma/brain concentration via LC-MS/MS) to confirm blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
